15beta-Hydroxyprogesterone

Biocatalysis Cytochrome P450 Steroid hydroxylation

15beta-Hydroxyprogesterone (15β-hydroxy-pregn-4-ene-3,20-dione) is a monohydroxylated progesterone derivative in which a hydroxy group replaces the hydrogen at the 15β position of the steroid nucleus. It belongs to the class of 15β-hydroxy steroids, 3-oxo-Δ⁴ steroids, and 20-oxo steroids, and is primarily encountered as the dominant biocatalytic product of bacterial cytochrome P450 enzymes—most notably CYP106A2—as well as a research intermediate for structure–activity relationship (SAR) studies of steroid hormone receptors.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B13837496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15beta-Hydroxyprogesterone
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+,21-/m1/s1
InChIKeyLEWIUXKKQXGQRR-XCEZYFHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15beta-Hydroxyprogesterone – A Regiospecifically Hydroxylated Progesterone Derivative for Biocatalytic and Receptor Research Procurement


15beta-Hydroxyprogesterone (15β-hydroxy-pregn-4-ene-3,20-dione) is a monohydroxylated progesterone derivative in which a hydroxy group replaces the hydrogen at the 15β position of the steroid nucleus [1]. It belongs to the class of 15β-hydroxy steroids, 3-oxo-Δ⁴ steroids, and 20-oxo steroids, and is primarily encountered as the dominant biocatalytic product of bacterial cytochrome P450 enzymes—most notably CYP106A2—as well as a research intermediate for structure–activity relationship (SAR) studies of steroid hormone receptors [2].

Why Hydroxylation Position Is Non-Interchangeable – 15beta-Hydroxyprogesterone vs. Other Monohydroxyprogesterones


The site of hydroxylation on the progesterone scaffold profoundly alters enzymatic kinetics, receptor binding affinity, and downstream metabolic fate. Data from CYP106A2 kinetic studies demonstrate that 15β-hydroxyprogesterone formation is kinetically dominant (Vmax 337.3 nmol/min/nmol) over 6β-, 11α-, and 9α-hydroxyprogesterone by factors of 15- to 52-fold [1]. Furthermore, C-15 hydroxylation significantly reduces affinity for the classical progesterone receptor compared to the parent hormone [2]. These quantitative and qualitative differences mean that 15β-hydroxyprogesterone is not interchangeable with other monohydroxyprogesterones—neither as a biocatalytic product, a receptor ligand, nor a synthetic intermediate—and procurement must be compound-specific.

15beta-Hydroxyprogesterone – Quantified Differentiation Evidence Against Closest Analogs


CYP106A2 Kinetic Preference: 15β-Hydroxyprogesterone Vmax Exceeds 6β-, 11α-, and 9α-Hydroxyprogesterone by 15- to 52-Fold

In a head-to-head comparison using recombinant Bacillus megaterium CYP106A2 with progesterone as substrate, the maximal velocity (Vmax) for 15β-hydroxyprogesterone formation was 337.3 ± 43.7 nmol product/min/nmol CYP106A2. By contrast, the Vmax values for 6β-hydroxyprogesterone, 11α-hydroxyprogesterone, and 9α-hydroxyprogesterone were 22.3 ± 0.9, 17.5 ± 0.9, and 6.5 ± 0.3 nmol/min/nmol, respectively [1].

Biocatalysis Cytochrome P450 Steroid hydroxylation

Product Distribution Regioselectivity: 15β-Hydroxyprogesterone Comprises >80% of Total CYP106A2 Products

In a reconstituted CYP106A2 system employing adrenodoxin reductase (AdR) and adrenodoxin (Adx) as redox partners, 15β-hydroxyprogesterone accounted for 81.7 ± 1.0% of total products after 30 minutes and 81.1 ± 0.5% after 120 minutes. Other monohydroxylated progesterone regioisomers (6β, 11α, 9α) collectively represented 8.7% and 6.9%, while polyhydroxylated side products comprised 5.6% and 11.0% at the respective time points [1].

Regioselectivity Biocatalysis Process chemistry

Progesterone Receptor Binding: C-15 Hydroxylation Significantly Reduces Affinity Relative to Progesterone

Baker et al. (1984) demonstrated that hydroxyl and oxo substituents at C-11 and C-15 of progesterone significantly decrease the hormone's affinity for the chick oviduct progesterone receptor. Although the study primarily examined 15β,17-dihydroxyprogesterone, the loss of affinity is attributed specifically to the C-15 hydroxyl modification [1]. This class-level finding implies that 15β-hydroxyprogesterone possesses substantially lower progesterone receptor binding affinity than the parent compound progesterone.

Steroid receptor Binding affinity Structure-activity relationship

15beta-Hydroxyprogesterone – Evidence-Backed Application Scenarios for Scientific Procurement


Biocatalytic Production of 15β-Hydroxyprogesterone as a Dominant Monohydroxylated Intermediate

The kinetic dominance (Vmax 337.3 nmol/min/nmol) and high regioselectivity (>80% product share) of CYP106A2 toward 15β-hydroxylation [1][2] make this enzyme system the method of choice for preparative-scale synthesis of 15β-hydroxyprogesterone. Researchers procuring the compound for use as a synthetic building block can leverage these data to design fed-batch or continuous-flow biotransformation processes with predictable product profiles and reduced byproduct formation.

Structure-Activity Relationship (SAR) Studies of Progesterone Receptor Ligands

Because C-15 hydroxylation significantly decreases progesterone receptor binding affinity [3], 15β-hydroxyprogesterone serves as a low-affinity scaffold for systematic SAR exploration. Chemical derivatization—such as acetylation at the 15β position, which has been shown to partially restore receptor affinity—enables medicinal chemists to map the structural determinants of progestogenic activity and design selective steroid receptor modulators.

Negative Control or Selectivity Probe in Steroid Receptor Activation Assays

The substantially reduced progesterone receptor affinity of 15β-hydroxyprogesterone relative to progesterone [3] supports its use as a negative control in cell-based reporter assays or competitive binding studies. This application is particularly relevant for laboratories investigating progestin-dependent gene regulation, where distinguishing genuine receptor-mediated effects from off-target interactions requires a ligand with minimal intrinsic progestogenic activity.

Benchmarking CYP106A2 Engineering Efforts Aimed at Altering Hydroxylation Regioselectivity

The well-characterized kinetic parameters (Vmax, product distribution) of wild-type CYP106A2 for 15β-hydroxyprogesterone formation [1][2] provide a quantitative benchmark against which enzyme variants can be compared. Directed evolution or rational design campaigns seeking to shift hydroxylation from the 15β to alternative positions (e.g., 11α or 6β) can use the 337.3 nmol/min/nmol Vmax and 81% product share as baseline metrics for evaluating engineering outcomes.

Quote Request

Request a Quote for 15beta-Hydroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.